Dimenthyl glutarate
Description
Significance in Contemporary Chemical Science
In modern chemical science, dimethyl glutarate is valued as a key intermediate and solvent. nbinno.comsilverfernchemical.com Its utility spans the synthesis of polymers, pharmaceuticals, and agrochemicals. ontosight.aisilverfernchemical.com Furthermore, its role as a component in dibasic ester mixtures highlights its importance in formulations for cleaning products, paints, and coatings, where its strong solvency is a key attribute. jrhessco.com The compound is also noted for its favorable environmental profile, being recognized by the EPA as a safer chemical alternative in certain applications. jrhessco.com This has led to its use as a replacement for more hazardous solvents in industrial cleaning and resin removal. jrhessco.com
Evolution of Research Trajectories for Diester Compounds
The study of diester compounds, including dimethyl glutarate, has evolved significantly over time. Initially, research focused on fundamental synthesis methods, such as the esterification of dicarboxylic acids. ontosight.aiekb.eg This process remains a common and widely practiced method for producing esters. ekb.eg The rapid development of the chemical industry has driven an increased demand for ester compounds, fueling further research into more efficient and environmentally friendly production methods. ekb.eg
Contemporary research has expanded to explore novel catalytic methods to enhance the reactivity of esters and ketones, which are crucial in pharmaceutical development and organic synthesis. bioengineer.org Scientists are developing innovative techniques to activate previously unreactive sites on these molecules, which promises to streamline drug development and lead to more sustainable chemical production. bioengineer.org Furthermore, the evolution of analytical techniques has allowed for a deeper understanding of the metabolic pathways and potential biological activities of diester compounds. nih.gov The growing body of research on diesters reflects their increasing importance in both industrial applications and advanced chemical synthesis. ekb.egresearchgate.net
Properties
IUPAC Name |
bis(5-methyl-2-propan-2-ylcyclohexyl) pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O4/c1-16(2)20-12-10-18(5)14-22(20)28-24(26)8-7-9-25(27)29-23-15-19(6)11-13-21(23)17(3)4/h16-23H,7-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFWZYOGAYVLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCCC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019988 | |
| Record name | Dimenthyl glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber amorphous or crystalline solid/Fresh minty aroma | |
| Record name | Dimenthyl glutarate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2268/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to Insoluble, Very slightly soluble (in ethanol) | |
| Record name | Dimenthyl glutarate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2268/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
406179-71-3 | |
| Record name | Dimenthyl glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of Dimethyl Glutarate
Dimethyl glutarate is a clear, colorless liquid. nbinno.com Its fundamental physical and chemical characteristics are summarized in the table below.
| Property | Value |
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 g/mol |
| Boiling Point | 96-103°C at 15 mm Hg |
| Melting Point | -13°C |
| Density | ~1.09 g/mL at 25°C |
| Water Solubility | 53 g/L |
| Refractive Index | 1.424 at 20°C |
| Flash Point | 218°F (103°C) |
| Vapor Pressure | 0.2 mm Hg at 20°C |
Data sourced from multiple references. nbinno.comnih.govchemicalbook.comnoaa.gov
Reaction Mechanisms and Kinetics in Dimethyl Glutarate Transformations
Hydrolysis Reaction Mechanisms
The hydrolysis of dimethyl glutarate involves the cleavage of the ester bonds, typically yielding glutaric acid and methanol (B129727). This reaction can be catalyzed by acids or bases.
Catalytic Hydrolysis with Cation Exchange Resins
Strongly acidic cation exchange resins, such as styrene-based resins, have been employed as heterogeneous catalysts for the hydrolysis of dimethyl glutarate. In this process, the resin provides acidic sites that catalyze the ester hydrolysis. Studies have investigated the effect of various parameters, including catalyst loading, temperature, reaction time, and the molar ratio of water to dimethyl glutarate, on the hydrolysis yield. For instance, research using 001×7 styrene (B11656) cation exchange resin demonstrated that a glutaric acid yield of up to 88.84% could be achieved under specific conditions: 130°C, a water to dimethyl glutarate molar ratio of 12:1, a reaction time of 2 hours, and a catalyst concentration of 170 g/L. researchgate.net The reusability of the catalyst under these optimal conditions showed good reproducibility. researchgate.net
The mechanism of cation exchange involves the interaction of cations in the solution with the functional groups of the resin, followed by the displacement of the resin's cations by the solution's cations. waterandwastewater.com Acidic functional groups on certain resins, like Amberlite, provide catalytic properties for reactions such as esterification and hydrolysis. waterandwastewater.com
Development of Heterogeneous Hydrolytic Kinetic Models
Developing accurate kinetic models is essential for understanding and optimizing heterogeneous catalytic hydrolysis. For the hydrolysis of esters catalyzed by cation exchange resins, both pseudo-homogeneous and heterogeneous hydrolytic kinetic models have been explored. researchgate.net In the case of methyl acetate (B1210297) hydrolysis with a 001 × 7 (732) cation-exchange resin, an optimal heterogeneous hydrolytic kinetic model was developed. researchgate.net This model was based on the proposed mechanism where both the ester (methyl acetate in that case) and water are absorbed onto the catalytic sites, and the surface reaction is the rate-controlling step. researchgate.net While this specific study focused on methyl acetate, the principles of heterogeneous modeling involving adsorption and surface reaction steps are applicable to the catalytic hydrolysis of dimethyl glutarate with cation exchange resins. The Langmuir-Hinshelwood (LH) model is often used to predict esterification kinetics over heterogeneous catalysts, although modifications may be needed to account for changes in the resin phase during the reaction. researchgate.net
Mechanism of Carboxymethylation Reactions with Dimethyl Carbonate
Dimethyl carbonate (DMC) can act as a methylating or carboxymethylating agent. Its reaction with nucleophiles can proceed via two main mechanisms: bimolecular acyl cleavage nucleophilic substitution (BAc2), leading to carboxymethylation, and bimolecular alkyl cleavage nucleophilic substitution (BAl2), resulting in methylation. researchgate.netunlp.edu.ar The selectivity between these two pathways can be influenced by factors such as temperature and the nature of the catalyst. iupac.org
In the presence of basic catalysts, the BAc2 mechanism is generally favored at lower temperatures (around the reflux temperature of DMC, 90°C), while methylation via the BAl2 mechanism becomes more dominant at higher temperatures (above 120°C). iupac.org Studies on the reaction of amines with dimethyl carbonate have shown that in the presence of bases, the BAc2 mechanism prevails, leading to the formation of carbamates. unlp.edu.ar These carbamates can then react further with DMC via the BAl2 mechanism to yield N-methyl derivatives. unlp.edu.ar
While specific detailed mechanisms for the carboxymethylation of dimethyl glutarate with dimethyl carbonate are not extensively detailed in the provided search results, the general principles of DMC reactivity with nucleophiles under different catalytic conditions (acidic or basic) and temperatures are relevant. For instance, in the catalytic conversion of cyclopentanone (B42830) with dimethyl carbonate, a plausible mechanism involves the basic catalyst abstracting a proton to form an enolate, which then attacks the carbonyl group of DMC, leading to a carboxymethylated intermediate. mdpi.com The leaving group (methoxide anion) can then participate in subsequent reactions. mdpi.com
Mechanistic Investigations of Electrochemical Fluorination
Electrochemical fluorination provides a method for introducing fluorine atoms into organic molecules. The electrochemical fluorination of dimethyl glutarate has been investigated to synthesize fluorinated derivatives, such as monofluoro dimethyl glutarate. cecri.res.inresearchgate.net
The mechanism for the formation of monofluoro dimethyl glutarate through selective electrochemical fluorination is proposed to occur via the conventional ECBECN mechanism. cecri.res.inresearchgate.net In this mechanism, 'E' represents the electrochemical step involving the removal of an electron. cecri.res.inresearchgate.net This is followed by 'CB', which refers to the abstraction of a proton by a conjugate base. cecri.res.inresearchgate.net At this stage, the compound is susceptible to nucleophilic attack by fluoride (B91410) ('CN'). cecri.res.inresearchgate.net This pathway favors the attachment of fluorine to the methylene (B1212753) group adjacent to the carbonyl carbon, rather than the carbonyl carbon itself. cecri.res.in
Studies have explored the effect of current density and electric charge passed on the product distribution during the electrochemical fluorination of dimethyl glutarate. cecri.res.inresearchgate.net For example, a maximum yield of 43.2% of the monofluorinated product was reported at a current density of 15 mA/cm². researchgate.net Passing excess electric charge can lead to further fluorination without cleaving the ester group, suggesting alternative mechanistic pathways under different conditions. cecri.res.in
The introduction of fluorine into organic molecules can significantly impact their properties and reactivity. nih.govrsc.org Fluorinated compounds are of interest in various fields, including pharmaceuticals and agrochemicals. rsc.org Mechanistic studies, such as those employing techniques like ¹⁹F NMR, are valuable for understanding the fate of fluorinated species and the mechanisms of reactions involving them. nih.gov
Catalytic Systems for Dimethyl Glutarate Chemistry
Heterogeneous Catalysis
Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically solid catalysts in liquid or gas-phase reactions. This allows for easier separation of the catalyst from the reaction mixture.
Solid Base Catalysts in Carbonylation Reactions
Solid base catalysts have been explored for their role in carbonylation reactions involving dimethyl glutarate or its precursors. For instance, a method for synthesizing dimethyl glutarate from cyclobutanone (B123998) and dimethyl carbonate has been developed using solid base catalysts. researchgate.netresearchgate.netkoreascience.kr In this process, the solid base catalyst activates cyclobutanone by abstracting an α-proton, which facilitates the reaction with dimethyl carbonate. researchgate.netresearchgate.net Solid bases with moderate strength, such as magnesium oxide (MgO), have been found to favor the formation of dimethyl glutarate in this specific reaction. researchgate.netresearchgate.net
Strongly Acidic Styrene-Based Cation Exchange Resins for Hydrolysis
Strongly acidic styrene-based cation exchange resins are effective heterogeneous catalysts for the hydrolysis of dimethyl glutarate to glutaric acid. guidechem.comgoogle.com This method utilizes dimethyl glutarate and water as raw materials. guidechem.comgoogle.com The styrene-based cation exchange resin acts as a solid acid catalyst, promoting the hydrolysis of the ester groups. guidechem.comgoogle.com
Research has detailed specific parameters for this hydrolysis reaction using strongly acidic styrene-based cation exchange resins. The catalyst typically has a water content of 46-52%, a total exchange capacity of 4.5 mmol/g, and a particle size greater than or equal to 95% (0.315-1.25 mm). guidechem.comgoogle.com The amount of resin used can range from 100 to 330g per liter of reaction solution, with a preferred range of 130-250g. google.com The volume ratio of water to dimethyl glutarate can be between 6:1 and 20:1, with a preferred ratio of 10:1 to 18:1. google.com The reaction temperature typically ranges from 90 to 140°C, with a preferred range of 100-130°C, and the reaction time is usually between 1 and 8 hours. google.com A fractionation device can be included in the system to remove the methanol (B129727) produced, shifting the reaction equilibrium towards glutaric acid formation. google.com This method is considered environmentally friendly as it avoids the use of other organic solvents and allows for the recycling and reuse of the catalyst through simple filtration, maintaining stable catalytic performance. google.com The conversion rate of dimethyl glutarate can exceed 85%. guidechem.comgoogle.com
Here is a summary of typical reaction conditions for the hydrolysis of dimethyl glutarate using strongly acidic styrene-based cation exchange resin:
| Parameter | Range | Preferred Range |
| Resin Amount (g/L) | 100-330 | 130-250 |
| Water:DMG Volume Ratio | 6:1 - 20:1 | 10:1 - 18:1 |
| Temperature (°C) | 90-140 | 100-130 |
| Reaction Time (h) | 1-8 | - |
| DMG Conversion | > 85% | - |
Homogeneous Catalysis in Related Diester Systems
Homogeneous catalysis involves catalysts that are in the same phase as the reactants. While specific details on homogeneous catalysis directly applied to dimethyl glutarate carbonylation were not extensively found, research on homogeneous catalysis in related diester systems provides relevant insights. Homogeneous catalysis, often involving transition metal complexes, is used in various reactions of carboxylic acid derivatives, including hydrogenation of esters. rsc.orgacs.orgnih.gov These systems can offer high selectivity and reaction rates. taylorandfrancis.com However, drawbacks can include difficulty in catalyst isolation and recovery, limited reusability, and the potential for byproduct formation. taylorandfrancis.com Studies on the hydrogenation of diesters, such as dimethyl adipate (B1204190), using homogeneous catalysts have explored the range of possible products, including diols, which are relevant to polyester (B1180765) production. rsc.org
Enzyme-Mediated Catalysis in Polyester Production using Diesters
Enzyme-mediated catalysis, particularly utilizing lipases, has emerged as a significant "green" method for the synthesis of polyesters. researchgate.netrsc.orgnih.govencyclopedia.pubmdpi.com Lipases, which naturally catalyze the hydrolysis of esters, can also catalyze the reverse reaction, esterification or transesterification, under controlled conditions, such as in organic solvents or low aqueous environments. nih.govmdpi.com This makes them suitable for polymerization reactions involving diesters and diols to form polyesters. researchgate.netrsc.orgencyclopedia.pub
Enzymatic polymerization offers several advantages over traditional chemical catalysis, including mild reaction conditions, high selectivity (enantio-, chemo-, and regioselectivity), and reduced byproduct formation. rsc.orgencyclopedia.pubmdpi.com This is particularly beneficial for synthesizing biodegradable polyesters and those intended for biomedical applications, as it avoids the presence of residual metal catalysts. encyclopedia.pubmdpi.com Lipase-catalyzed polyester synthesis can occur through different mechanisms, including polycondensation of diacids or diesters with diols, and ring-opening polymerization of cyclic esters. researchgate.netnih.govmdpi.com The removal of byproducts like water or alcohol during polycondensation can drive the equilibrium towards polymer formation and higher molecular weights. researchgate.netencyclopedia.pub Various lipases, including immobilized forms like Novozym 435, have been successfully employed in the synthesis of polyesters from different monomers, including diesters. rsc.orgencyclopedia.pub
Advanced Applications of Dimethyl Glutarate in Materials Science and Green Chemistry
Polymer Chemistry and Sustainable Materials Development
Dimethyl glutarate serves as a crucial intermediate in the synthesis of various polymers, contributing to the development of materials with tailored properties and enhanced sustainability profiles. marketsandmarkets.com Its applications are prominent in the production of polyesters and polyamides, and it is a key precursor in the growing field of biodegradable and bio-based polymers. nih.govrsc.org
Role as Monomer and Co-monomer in Polyester (B1180765) Synthesis
Dimethyl glutarate is extensively used as a monomer and co-monomer in the synthesis of polyester resins. osha.govatamanchemicals.com It can be incorporated into polyester chains through polycondensation reactions, often with diols, to create materials for coatings, plasticizers, and other applications. nih.govaesan.gob.es
Research has explored various synthetic routes, including enzymatic catalysis, to produce polyesters incorporating glutarate units. For instance, a series of fully bio-based polyesters have been successfully synthesized from 2,5-bis(hydroxymethyl)furan (BHMF), a renewable building block, and various aliphatic dimethyl esters, including dimethyl glutarate (DMGlu). rsc.org In these enzymatic bulk polymerizations, Candida antartica lipase (B570770) B (iCALB) was used as a catalyst. The resulting poly(2,5-furandimethylene glutarate) (PFGlu) demonstrated specific thermal properties, as detailed in the table below. rsc.org
Table 1: Thermal Properties of Bio-based Polyester from BHMF and Dimethyl Glutarate (PFGlu)
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | -1.5 °C |
| Melting Temperature (Tm) | 81.3 °C |
| Crystallization Temperature (Tc) | 28.5 °C |
Source: Green Chemistry (RSC Publishing) rsc.org
The use of dimethyl glutarate allows for the tuning of polyester properties. The length of the aliphatic chain in the dicarboxylic acid ester influences the thermal and mechanical characteristics of the final polymer. rsc.org Studies on the enzymatic degradation of aliphatic polyester films containing dimethyl glutarate units have also been conducted to assess their environmental fate. units.it Furthermore, dimethyl glutarate is used in the synthesis of copolyesters, such as poly(butylene succinate-co-glutarate-co-2-trimethylammonium chloride glutarate) terpolyester ionomers, where it is used to create polymers with specific ionic properties. upc.edu
Integration into Polyamide Formulations
Dimethyl glutarate is a recognized building block in the production of polyamides, contributing to polymers with unique structures and functionalities. rsc.orgsolubilityofthings.com It is used in the manufacture of polyamide resins for various applications, including wet-strength paper resins. nih.govatamanchemicals.com
A specific example of its integration is in the formation of Polyamide-2, which is described as the condensation product of several chemicals including diethylenetriamine, dimethyl terephthalate, dimethyl adipate (B1204190), and dimethyl glutarate. thegoodscentscompany.com This demonstrates its role as a co-monomer in creating complex polyamide structures. The incorporation of glutarate moieties can influence the final properties of the polyamide, making it a valuable component in specialty polymer formulations. marketsandmarkets.comspecialchem.com
Precursor for Biodegradable and Bio-based Polymers
The increasing demand for sustainable materials has highlighted the importance of dimethyl glutarate as a precursor for biodegradable and bio-based polymers. marketsandmarkets.commdpi.com Its potential to be derived from renewable resources makes it an attractive component for creating "green" plastics. rsc.org
Significant research has focused on creating bio-based pathways to glutaric acid and its esters. rsc.org For example, metabolically engineered Corynebacterium glutamicum has been developed to produce high titers of glutarate from renewable feedstocks like glucose. rsc.org This bio-produced glutaric acid can be readily converted to dimethyl glutarate and then used in polymer synthesis. One notable application is the production of bionylon-6,5, a polyamide with a unique structure, via polymerization with hexamethylenediamine. rsc.org
In the realm of polyesters, dimethyl glutarate is a key monomer in the synthesis of fully bio-based polymers. rsc.org Research has demonstrated the synthesis of polyesters from the bio-based diol 2,5-bis(hydroxymethyl)furan (BHMF) and aliphatic dimethyl esters, including dimethyl glutarate, which itself can be derived from biomass. rsc.org These efforts contribute to the development of polymers with a reduced carbon footprint compared to their petroleum-based counterparts. chemrxiv.org The biodegradability of polymers containing glutarate units, such as poly(butylene succinate), is a key driver for their application in fields like agriculture and packaging. rsc.orgtechscience.com
Application in Polymeric Acid Precursor Compositions
Dimethyl glutarate has found a specific application as a solvent in polymeric acid precursor compositions. google.com In this context, a polymeric acid precursor, such as polylactic acid (PLA), is at least partially dissolved in a suitable solvent to form a solution. google.com Dimethyl glutarate is listed among the preferred dibasic ester solvents for this purpose, alongside dimethyl succinate (B1194679) and dimethyl adipate. google.com
These solutions can be used to form emulsions by mixing with a liquid that is immiscible with the solvent, like water. google.com The selection of dimethyl glutarate as a solvent is based on its ability to provide high solubility for the polymeric acid precursor while having low miscibility with water. google.com This system can be used in various applications, including treatments for subterranean formations penetrated by wellbores. google.com
Research into Green Solvent Applications
Beyond its role as a monomer, dimethyl glutarate is gaining significant attention as an environmentally friendly or "green" solvent, offering a safer and more sustainable alternative to conventional volatile organic compounds (VOCs). researchgate.netrsc.org
Evaluation as Solvents in Organic Synthesis
Dimethyl glutarate, often as part of a mixture of dibasic esters (DBEs) with dimethyl adipate and dimethyl succinate, is recognized as a green solvent alternative. researchgate.netatamanchemicals.com These esters are noted for being non-carcinogenic, non-corrosive, readily biodegradable, and possessing low toxicity and a mild odor. atamanchemicals.comrsc.org This favorable profile allows them to replace more hazardous and volatile solvents in a variety of formulations. researchgate.net
Table 2: Properties of Dimethyl Glutarate as a Green Solvent
| Property | Description | Reference |
|---|---|---|
| Environmental Profile | Readily biodegradable, not a volatile organic compound (VOC). | atamanchemicals.comrsc.org |
| Safety Profile | Non-carcinogenic, non-corrosive, low toxicity. | rsc.org |
| Physical Properties | Colorless liquid with a mild, fruity/agreeable odor. | chemicalbook.comnih.govatamanchemicals.com |
| Solubility | Soluble in alcohol and ether; limited solubility in water. | chemicalbook.comsolubilityofthings.com |
| Applications | Used in coatings, paint removers, cleaning products, and resin/polymer cleaning. | rsc.orgaesan.gob.esrsc.org |
Research has demonstrated the utility of dibasic esters in advanced applications such as the fabrication of polymeric membranes. A study introduced DBEs, including dimethyl glutarate, as sustainable solvents for preparing polyvinylidene fluoride (B91410) (PVDF) membranes. rsc.org The use of these green solvents resulted in membranes with superior mechanical performance and high efficiency in decontamination applications. rsc.org The fact that DBEs are readily available on a large scale and are often cheaper than conventional toxic solvents enhances their attractiveness for industrial-scale production. rsc.org Dimethyl glutarate's effectiveness as a solvent is also utilized in organic synthesis and the formulation of various products, including coatings, adhesives, and cleaners. marketsandmarkets.comrsc.org
Comparative Studies for Varnish Removal in Cultural Heritage Conservation
The use of safer, "green" solvents is a growing trend in the conservation of cultural heritage to minimize risks to both the artwork and the conservator. Dimethyl glutarate has been evaluated as a green solvent for cleaning aged and discolored varnishes from oil paintings.
In a comparative study, the performance of dimethyl glutarate was assessed against dimethyl carbonate (DMC) for the removal of aged dammar varnish from specially prepared oil-painted mock-ups. seqens.com The research utilized a range of analytical techniques, including stereomicroscopy, colorimetric measurements, Gas Chromatography-Mass Spectrometry (GC/MS), and Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR), to evaluate the cleaning efficacy and any potential damage to the underlying paint layers. seqens.com
The findings indicated that while dimethyl glutarate was faster at removing the varnish compared to dimethyl carbonate, it also induced a noticeable swelling of the paint layer, particularly on pure paint mock-ups. seqens.com This swelling effect, combined with the mechanical action of swabbing, led to a partial removal of the paint layer in some test areas. atamanchemicals.com In contrast, dimethyl carbonate, though slower, showed a reduced risk of paint removal and had a shorter retention time within the paint layer. seqens.com Another study investigating solvent mixtures for cleaning urban art murals also included a dibasic ester mixture containing dimethyl glutarate, highlighting its utility in complex cleaning formulations. merckmillipore.com These studies underscore the importance of careful solvent selection based on the specific characteristics of the artwork.
Table 1: Comparative Performance of Green Solvents for Varnish Removal
| Parameter | Dimethyl Glutarate (DMG) | Dimethyl Carbonate (DMC) | Research Findings |
|---|---|---|---|
| Varnish Removal Speed | Faster | Slower | DMG showed faster results in dissolving the aged dammar varnish during cleaning tests. seqens.comatamanchemicals.com |
| Effect on Paint Layer | Swelling observed; partial paint removal with mechanical action. | Reduced risk of paint removal. | Stereomicroscope images revealed swelling and a matt surface in areas cleaned with DMG. seqens.com |
| Solvent Retention | Longer retention time implied by swelling. | Shorter retention time within the paint layer. seqens.com | Prolonged solvent retention can enhance the degradation rate of the oil paint's binding medium. seqens.com |
Role in Environmentally Conscious Solvent Replacements
Dimethyl glutarate is a key component in the shift toward more environmentally conscious industrial processes. It is often part of a blend known as dibasic esters (DBEs), which also includes dimethyl adipate and dimethyl succinate. core.ac.uk These DBE mixtures are recognized as green solvent alternatives to hazardous and volatile organic compounds. core.ac.uk
DBEs, including dimethyl glutarate, possess several desirable properties such as being readily biodegradable, non-carcinogenic, and non-corrosive. ontosight.ai This favorable profile has led to their use in replacing toxic polar aprotic solvents like N-methyl pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc). ontosight.ai For instance, research into sustainable membrane fabrication has identified dibasic esters as promising green solvents for producing polyvinylidene fluoride (PVDF) membranes, a process that has traditionally relied on more toxic substances. ontosight.ai
The application of dimethyl glutarate and other DBEs extends to a wide array of products, including paint and graffiti removers, coatings, and cleaning agents. seqens.comcore.ac.uk Their low volatility and high solvency for many resins make them effective and safer substitutes for compounds like methylene (B1212753) chloride. core.ac.uk
Chemical Intermediate in Advanced Synthesis
Beyond its role as a solvent, dimethyl glutarate is a valuable chemical intermediate, providing a five-carbon backbone for the construction of more complex molecules. ontosight.aisilverfernchemical.com
Building Block for Active Pharmaceutical Ingredients (APIs) and Drug Molecules
In the pharmaceutical sector, dimethyl glutarate serves as an intermediate in the synthesis of various pharmaceutical products, including active pharmaceutical ingredients (APIs). ontosight.aisilverfernchemical.comontosight.ai Its structure is a versatile starting point for building more complex molecular architectures required for therapeutic agents. ontosight.ai While specific, non-proprietary synthesis pathways for commercial drugs are not always publicly detailed, the role of dimethyl glutarate as a precursor and building block in medicinal chemistry is well-established. ontosight.ai It provides a readily available and economical source of the glutarate moiety for incorporation into larger, biologically active molecules. ontosight.ai
Intermediacy in Agrochemical Synthesis
Similar to its role in pharmaceuticals, dimethyl glutarate is used as an intermediate in the manufacture of agrochemicals. seqens.comsilverfernchemical.comnbinno.com It is a component in the formulation and synthesis of active ingredients for products designed to protect crops. The chemical industry utilizes dimethyl glutarate as a starting material, transforming it through various reaction steps into the final, more complex molecules used in agriculture. silverfernchemical.com
Source of Glutaric Moieties for Complex Organic Syntheses
Dimethyl glutarate is an economical and widely available source of the glutaric acid structure for use in a variety of complex organic syntheses. atamanchemicals.com A significant example of its application is in the Stobbe condensation, a carbon-carbon bond-forming reaction. rsc.orgrsc.org In this reaction, dimethyl glutarate condenses with ketones or aldehydes, such as formylferrocene or various keto-esters, in the presence of a strong base like potassium tert-butoxide. core.ac.ukrsc.org This process has been successfully used to create substituted half-esters which are, in turn, valuable precursors for synthesizing polycyclic compounds. rsc.orgrsc.org The Stobbe condensation provides a powerful method for creating complex molecular frameworks from relatively simple starting materials, with dimethyl glutarate serving as a key provider of the five-carbon glutarate chain. core.ac.ukrsc.org
Synthesis and Characterization of Dimethyl Glutarate Derivatives
Fluorinated Dimethyl Glutarate Synthesis
The synthesis of fluorinated dimethyl glutarate derivatives has been explored, with a notable method being selective electrochemical fluorination. This technique allows for the introduction of fluorine atoms into the dimethyl glutarate structure. One reported achievement is the synthesis of monofluoro dimethyl glutarate for the first time through electrochemical fluorination. cecri.res.inresearchgate.net This method specifically targets the methylene (B1212753) group for fluorination rather than the carbonyl carbon. cecri.res.in
Electrochemical fluorination of dimethyl glutarate can be carried out in an undivided polypropylene (B1209903) cell utilizing platinum electrodes. researchgate.net Studies have investigated the effect of different current densities on the yield of the monofluorinated product. researchgate.net For instance, a maximum yield of 71.5% of the monofluoro product was obtained with a conversion efficiency of 95.2% when a charge of 6 F/mol was passed during electrosynthesis at 25 ± 2 °C. cecri.res.in Characterization of the synthesized fluorinated products is typically performed using techniques such as Fourier transform infrared (FTIR) spectroscopy, gas chromatography/mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) spectroscopy. cecri.res.inresearchgate.net GC/MS is used to ascertain product purity and composition, while FTIR data can indicate the attachment of fluorine to the methylene group. cecri.res.in NMR studies help establish the environment of fluorine in relation to neighboring carbon and hydrogen atoms. cecri.res.in
Fluorinated polyesters have also been synthesized using fluorinated di-ester substrates like dimethyl hexafluoroglutarate. rsc.org The synthesis conditions, such as the application of ultrasound and vacuum, can influence the conversion rate and polymerization degree of these fluorinated polyesters. rsc.org
Synthesis of Substituted Glutarate and Glutamate (B1630785) Derivatives
The synthesis of substituted glutarate and glutamate derivatives often involves utilizing dimethyl glutarate or related compounds as starting materials or intermediates. For example, the 1,3-dipolar cycloaddition reaction of dimethylmethylene glutarate with a nitrone derived from (-)-menthone (B42992) has been shown to produce isoxazolidines, which serve as precursors to substituted glutamate derivatives. nsf.gov This reaction, which can be assisted by microwave irradiation, typically yields the desired isoxazolidine (B1194047) with moderate stereoselectivity. nsf.gov Subsequent hydrolysis steps can then lead to the formation of the substituted glutamate derivative. nsf.gov
Another approach to synthesizing substituted glutamic acid derivatives involves asymmetric 1,4-addition conjugate reactions. researchgate.net Specifically, 4-phosphinomethyl, 4-carboxymethyl, and 4-aminomethyl glutamic acid derivatives have been synthesized using the asymmetric 1,4-addition conjugate of the enolate of a Schiff base to unsaturated esters. researchgate.net
Enzymatic methods also play a role in the synthesis of substituted glutamate derivatives. Tandem aldol (B89426) addition-transamination reactions catalyzed by enzymes like trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) and S-selective transaminases can lead to the stereoselective synthesis of γ-hydroxy-α-amino acids, which are related to glutamate derivatives. acs.org
Furthermore, conformationally restricted glutamate and glutamine derivatives have been synthesized through the carbonylation of orthopalladated phenylglycine derivatives in the presence of nucleophiles. beilstein-journals.org This method involves the selective incorporation of a C(O)Nu moiety into the phenyl ring, yielding carbonyl species that are analogues of glutamic acid and glutamine. beilstein-journals.org
Preparation of Glutaric Acid from Dimethyl Glutarate
Glutaric acid can be prepared from dimethyl glutarate through hydrolysis. guidechem.comfishersci.ca A method for the catalytic hydrolysis of dimethyl glutarate utilizes a strong acidic styrene-based cation exchange resin as a catalyst and water as a raw material. guidechem.comgoogle.com This reaction yields glutaric acid without the need for organic solvents, offering an environmentally friendly approach. guidechem.com
In this hydrolysis process, dimethyl glutarate and deionized water are combined in the presence of the cation exchange resin catalyst. google.com The reaction can be carried out at elevated temperatures, such as 130°C. google.com The ratio of dimethyl glutarate to deionized water and the amount of catalyst used can influence the yield of glutaric acid. google.com For instance, using a catalyst amount of 200g/L and a dimethyl ester to deionized water ratio of 14:1 at 130°C for 2 hours resulted in a glutaric acid yield of 89.33%. google.com Varying these parameters can lead to different yields, as shown in the table below. google.com
| Catalyst Amount (g/L) | Dimethyl Ester:Deionized Water Ratio | Temperature (°C) | Reaction Time (h) | Glutaric Acid Yield (%) |
| 200 | 14:1 | 130 | 1 | 85.67 |
| 200 | 14:1 | 130 | 2 | 89.33 |
| 200 | 14:1 | 130 | 3 | 86.81 |
| 200 | 12:1 | 130 | 2 | 88.24 |
| 170 | 12:1 | 130 | 2 | 88.84 |
| 130 | 12:1 | 130 | 2 | 87.14 |
| 330 | 18:1 | 120 | 2 | 82.97 |
Glutaric acid is a white solid or appears as colorless crystals. nih.gov It is soluble in water, alcohol, benzene, and chloroform (B151607), and slightly soluble in petroleum ether. fishersci.ca
Synthesis of Monomethyl Glutarate
Monomethyl glutarate, also known as methyl hydrogen glutarate or glutaric acid monomethyl ester, is a dicarboxylic acid monoester. nih.govfishersci.comwikidata.org It is an important organic synthesis reagent. google.comchemicalbook.com
One common method for synthesizing monomethyl glutarate involves the reaction of glutaric anhydride (B1165640) with methanol (B129727). google.com This reaction can be carried out under anhydrous conditions, typically by refluxing glutaric anhydride in excess dry methanol. scielo.br The excess solvent is then removed under reduced pressure to obtain the product. scielo.br
Another synthetic method involves the reaction of glutaric anhydride and sodium methoxide (B1231860) at low temperatures in the presence of an anhydrous solvent like dichloromethane (B109758) or ethylene (B1197577) glycol dimethyl ether. google.comgoogle.com After the reaction, the mixture is acidified, and the monomethyl glutarate is extracted and purified. google.comgoogle.com For instance, one procedure describes reacting glutaric anhydride with sodium methoxide in anhydrous ethylene glycol dimethyl ether, followed by acidification with aqueous hydrochloric acid and extraction with dichloromethane or chloroform to obtain monomethyl glutarate with high purity and yield. google.com
Monomethyl glutarate is a clear light yellow liquid. chemicalbook.com Its properties include a boiling point of 150-151 °C at 10 mmHg and a density of 1.169 g/mL at 25 °C. chemicalbook.com It is slightly soluble in water. chemicalbook.com
Advanced Analytical Methodologies in Dimethyl Glutarate Research
Spectroscopic Characterization
Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding data indicative of its structural features and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei within a molecule, NMR provides information on the number and types of atoms, as well as their connectivity and spatial arrangement. For dimethyl glutarate, both ¹H and ¹³C NMR spectroscopy are invaluable. ¹H NMR provides insights into the different proton environments, their relative numbers, and their coupling patterns, which helps in mapping the carbon-hydrogen framework. ¹³C NMR, with its broader chemical shift dispersion, is effective in identifying the different carbon atoms and their hybridization states. NMR spectroscopy has been used in the characterization of dimethyl glutarate and its derivatives, aiding in confirming synthesized structures cecri.res.inwordpress.comchemicalbook.com. It is considered a highly useful tool for organic chemists due to its ability to provide detailed structural information wordpress.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Derivative Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the spectrum. This technique is particularly useful for compounds containing chromophores, such as conjugated systems or carbonyl groups, which absorb UV-Vis light. While simple esters like dimethyl glutarate may have limited absorption in the standard UV-Vis range, derivative UV-Vis spectroscopy can be applied, especially in studies involving derivatives or in complex mixtures where baseline shifts or overlapping bands are an issue researchgate.net. UV-Vis spectroscopy can be used to determine the concentration of molecules in a solution and identify functional groups in conjugated organic compounds . It has been employed in studies involving derivatives of dimethyl glutarate, such as (R)-/(S)-2-(5-fluorouracil-1-acetyl)amido-1,5-dimethyl glutarate, to investigate interactions with other molecules electrochemsci.org.
Chromatographic Techniques
Chromatographic techniques are essential for separating components in a mixture, allowing for the analysis and quantification of individual compounds based on their differential partitioning between a stationary and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC/MS) for Product Analysis and Purity Determination
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer detects and identifies the separated components by their mass-to-charge ratio and fragmentation pattern. GC/MS is widely used for the analysis of dimethyl glutarate to determine its purity, identify impurities, and analyze reaction products cecri.res.inupi.eduresearchgate.netlibretexts.orguc.eduscholarsresearchlibrary.comgoogle.com. The mass spectrum of an analyte can provide its molecular weight and structural information through fragmentation analysis libretexts.org. This technique allows for both qualitative identification and quantitative analysis libretexts.org. GC/MS methods have been developed for the analysis of dimethyl glutarate in various products and matrices researchgate.netuc.edugoogle.com.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis
Gas Chromatography-Flame Ionization Detection (GC-FID) is a common technique for the quantitative analysis of organic compounds. After separation by GC, compounds are burned in a hydrogen-air flame, producing ions that are detected by an ionization detector. The signal generated is proportional to the amount of combustible material entering the detector, making GC-FID suitable for quantifying the concentration of dimethyl glutarate in a sample. This method is used for reliable quantitation and has been applied in studies determining the amount of dimethyl glutarate in air samples collected on charcoal tubes osha.govosha.gov. Desorption efficiency and reliable quantitation limits are important parameters evaluated when using GC-FID for quantitative analysis osha.govosha.gov.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Dimethyl glutarate | 1119-40-0 |
| Dimethyl adipate (B1204190) | 1119-40-0 |
| Dimethyl succinate (B1194679) | 1119-40-0 |
| Dimethyl fumarate | 637563 |
| Diethyl glutarate | 1119-40-0 |
| Diethyl succinate | 1119-40-0 |
| Glutaric acid | 1119-40-0 |
| Dimethyl sulphate | 7905 |
| Tipiracil Hydrochloride | 10271159 |
| Cyclosporine | 5284371 |
Data Table: GC-FID Desorption Efficiency for Dimethyl Glutarate osha.gov
| Spiked Amount (µg) | Desorption Efficiency (%) |
| 21.9 | 94.8 |
| 109 | 94.8 |
| 218 | 94.8 |
| 436 | 94.8 |
| Average (21.8-436) | 94.5 |
Note: Data extracted from a study on the analysis of dimethyl glutarate in air samples using GC-FID. osha.gov
Data Table: GC-FID Reliable Quantitation Limit (RQL) for Dimethyl Glutarate osha.gov
| Parameter | Value |
| Reliable Quantitation Limit (µ g/sample ) | 1.76 |
| Equivalent Air Concentration (ppm) | 0.013 |
| Equivalent Air Concentration (mg/m³) | 0.084 osha.gov |
Thermal Analysis Techniques
Thermal analysis techniques are a suite of methods used to study how the properties of materials change with temperature. For dimethyl glutarate and materials containing it, these techniques can reveal information about thermal stability, decomposition pathways, and the presence of volatile components.
Thermogravimetric Analysis (TGA) in Material Characterization
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time while the sample is subjected to a controlled temperature program and atmosphere. aurigaresearch.comintertek.commatestlabs.comeltra.comcelignis.com This method is particularly useful for determining the thermal stability, composition, and the amount of volatile components in a material. aurigaresearch.comintertek.commatestlabs.comeltra.com As a sample is heated, mass loss can occur due to processes such as dehydration, decomposition, and oxidation. aurigaresearch.comintertek.com The resulting thermogravimetric curve, a plot of percentage weight loss versus temperature, provides a unique thermal fingerprint for a given material or compound. aurigaresearch.comintertek.commatestlabs.com
TGA can be applied to materials where dimethyl glutarate is a component, such as polymers, coatings, or formulations. By monitoring the mass loss at different temperatures, researchers can assess the thermal decomposition behavior of the material and identify the temperature ranges at which different components, including dimethyl glutarate, volatilize or degrade. aurigaresearch.comintertek.commatestlabs.com For instance, TGA has been used to characterize the thermal stability of other methyl esters and polymers researchgate.netresearchgate.net, demonstrating its relevance for understanding the thermal properties of dimethyl glutarate-containing systems. The analysis can be conducted under different atmospheres, such as inert (e.g., nitrogen) or oxidative (e.g., air or oxygen), to investigate different degradation mechanisms. intertek.comeltra.comcelignis.com
Detailed research findings using TGA on dimethyl glutarate itself are not extensively detailed in the provided search results. However, the application of TGA to related diesters, such as dimethyl adipate and dimethyl succinate, highlights its potential for characterizing the thermal decomposition of dimethyl glutarate. For example, TGA has been used to study the thermal decomposition path of imidazoline/dimethyl succinate hybrids, revealing their thermal stability and decomposition stages in inert and oxidizing conditions. mdpi.com
While specific data tables for TGA of pure dimethyl glutarate were not found, TGA generally provides data in the form of weight loss percentages at specific temperatures or over temperature ranges. An example of how such data might be presented for a hypothetical material containing dimethyl glutarate is shown below, illustrating the type of information TGA can provide:
| Temperature Range (°C) | % Mass Loss | Possible Event |
| 25-100 | X | Moisture/Solvent Loss |
| 150-250 | Y | Volatilization/Decomposition of Component A (potentially DMG) |
| 300-450 | Z | Decomposition of Polymer Matrix |
| >500 | Residual % | Ash/Inert Filler |
This table is illustrative and based on the general principles of TGA as applied to multi-component materials.
Microscopic Analysis in Application Studies
Microscopic analysis techniques are essential for visualizing the surface characteristics, morphology, and structure of materials at different scales. When studying the applications of dimethyl glutarate, particularly in areas like coatings, solvents, or material formulations, microscopy provides valuable visual evidence of its effects and interactions.
Stereo Microscopy (SM) in Surface Characterization
Stereo microscopy (SM), also known as dissecting microscopy, provides a three-dimensional view of a sample at relatively low magnifications. improvedpharma.comaccu-scope.com It is often the initial tool used for examining the surface of materials, allowing for quick assessment of macroscopic features, surface texture, and the presence of foreign particles. improvedpharma.commicroscopeworld.com
In the context of dimethyl glutarate, stereo microscopy has been used to characterize the effects of its application as a solvent, for example, in the cleaning of aged varnish from oil paintings. Stereo microscope images of oil painted mockups cleaned with dimethyl glutarate showed a matt surface in some areas and swelling of the painted layer. ekb.egekb.eg Remnants of varnish were also observed on cleaned surfaces using stereo microscopy, indicating the effectiveness or limitations of the cleaning process. ekb.egekb.eg This demonstrates the utility of SM in providing visual evidence of surface changes induced by dimethyl glutarate in application studies.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale, providing detailed information about surface topography, roughness, and mechanical properties. nist.govmdpi.comwikipedia.orgresearchgate.net AFM operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the surface. nist.govmdpi.comwikipedia.orgresearchgate.net These interactions are used to generate a topographic map of the surface. nist.govwikipedia.orgresearchgate.net
While direct studies focusing on the AFM analysis of pure dimethyl glutarate were not found, AFM is a valuable tool for characterizing the surfaces of materials treated with or incorporating dimethyl glutarate. For instance, AFM is used to study the surface morphology and mechanical properties of polymers and composite materials. acs.orgresearchgate.net If dimethyl glutarate is used as a plasticizer or a component in a coating, AFM could be employed to assess how its presence affects the surface smoothness, roughness, and local mechanical variations at a very fine scale. AFM can also be used to measure adhesive forces and study interactions between different materials at the nanoscale. mdpi.comresearchgate.netacs.org
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images that reveal detailed information about its external morphology, texture, and topography. carleton.eduminia.edu.eg SEM can achieve magnifications significantly higher than optical microscopy, allowing for the visualization of fine surface features. carleton.eduminia.edu.eg
SEM is widely used in material science to study the microstructure and morphology of various materials, including polymers, composites, and coatings. carleton.eduminia.edu.eg In studies involving dimethyl glutarate, SEM could be utilized to examine the surface morphology of materials after exposure to or incorporation of DMG. For example, if DMG is used as a solvent in a cleaning process, SEM could provide detailed images of the cleaned surface, revealing any etching, swelling, or residue formation at a microscopic level. SEM has been used in studies evaluating the effects of other related compounds, such as dimethyl adipate, on biological tissues, demonstrating its capability to analyze morphological changes induced by such esters. nih.gov Furthermore, SEM is often coupled with energy-dispersive X-ray spectroscopy (EDS) to provide elemental composition information, which could be useful in analyzing residues or the distribution of components in a material containing dimethyl glutarate. improvedpharma.comcarleton.edu
In a study investigating the use of green solvents, including dimethyl glutarate, for cleaning oil paintings, SEM was employed as one of the complementary microscopy techniques. ekb.egekb.eg SEM images of an oil painted mockup cleaned with dimethyl glutarate showed the existence of voids on the painted surface. ekb.eg This exemplifies how SEM can provide crucial morphological details related to the interaction of dimethyl glutarate with material surfaces.
Computational and Theoretical Studies on Dimethyl Glutarate Systems
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations use the principles of quantum mechanics to model molecules and their interactions. These calculations provide detailed insights into the fundamental characteristics of dimethyl glutarate.
The flexibility of the five-carbon chain in dimethyl glutarate allows it to adopt numerous spatial arrangements, or conformations. Computational methods are essential for identifying the most stable of these conformations and understanding the energy landscape of the molecule.
Conformational analysis of dimethyl esters of simple dicarboxylic acids, including dimethyl glutarate, has been performed using methods like Monte Carlo simulations acs.org. Such studies investigate the rotational possibilities around the single bonds within the molecule. For related flexible molecules, state-of-the-art quantum chemical calculations are used to compute the structures and relative energies of different conformers ethz.ch. The stability of any given conformation is determined by a delicate balance of competing steric and electronic effects. For example, in similar systems, interactions such as intramolecular London dispersion forces between different parts of the molecule can be significant factors in determining the most stable structure ethz.ch. The most stable conformers are those that minimize unfavorable steric repulsions while maximizing stabilizing interactions.
Table 1: Factors Influencing Conformational Stability in Flexible Diesters
| Interacting Factor | Description | Implication for Stability |
| Steric Repulsion | Repulsive forces between non-bonded atoms that are close in space. | Favors staggered conformations where bulky groups are far apart. |
| Torsional Strain | Energy cost associated with eclipsing bonds. | Disfavors eclipsed conformations. |
| Intramolecular Dispersion | Attractive van der Waals forces between different parts of the molecule. | Can stabilize conformations where parts of the molecule are in close contact. |
| Dipole-Dipole Interactions | Interactions between polar bonds, such as the carbonyl (C=O) groups. | Can be either attractive or repulsive, influencing the orientation of the ester groups. |
This table is a generalized representation of principles applied in conformational analysis of flexible molecules like dimethyl glutarate, based on findings from related systems ethz.ch.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Quantum chemical calculations, particularly Density Functional Theory (DFT), are highly effective at predicting these vibrational spectra from first principles researchgate.net.
For a given molecule, DFT calculations can be performed for several possible low-energy conformers. The calculated vibrational frequencies and intensities for each conformer are then compared with the experimental IR and Raman spectra. This comparison allows for the identification of the most abundant conformer present in the sample and enables a detailed assignment of the experimental spectral bands to specific molecular vibrations uni-muenchen.de. Studies on analogous molecules like dimethyl-L-tartrate have successfully used the B3LYP functional with a 6-31G* basis set to calculate absorption and vibrational circular dichroism (VCD) spectra uni-muenchen.de. The results showed excellent agreement with experimental data after applying a uniform scaling factor to the calculated frequencies, a common practice to correct for approximations in the calculations and the neglect of anharmonicity researchgate.netuni-muenchen.de.
Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies for Dimethyl-L-tartrate
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| OH Stretch | 3680 | 3570 | 3573 |
| C=O Stretch | 1795 | 1741 | 1759 |
| C-O Stretch | 1247 | 1210 | 1215 |
Data adapted from a DFT study on dimethyl-L-tartrate, demonstrating the methodology applicable to dimethyl glutarate. The scaling factor used was 0.97 uni-muenchen.de.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties wikipedia.org. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) unesp.br. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor malayajournal.org.
The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are critical descriptors of a molecule's stability and reactivity malayajournal.orgresearchgate.net. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive researchgate.net. DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals scifiniti.com. From the HOMO and LUMO energies, several key reactivity descriptors can be calculated, providing quantitative measures of a molecule's electronic properties researchgate.net.
Table 3: Key Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Chemical Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |
These descriptors are standard in computational chemistry and are calculated from HOMO and LUMO energies determined by methods like DFT researchgate.netscifiniti.com.
Vibrational Spectroscopy Predictions
Density Functional Theory (DFT) Applications in Catalytic Reaction Mechanisms
DFT is a workhorse in computational chemistry for investigating complex chemical reactions, such as the catalytic hydrogenation of esters. For reactions involving dimethyl glutarate or its precursors, DFT provides invaluable insights into the reaction mechanism at the molecular level.
A key industrial reaction is the hydrogenation of dialkyl esters to produce diols. Studies on the hydrogenation of related compounds, such as dimethyl maleate (B1232345) to dimethyl succinate (B1194679), have utilized DFT to elucidate the catalyst's role. For instance, in a process using a palladium catalyst on an activated carbon support, DFT calculations were employed to study the adsorption of reactants rsc.org. The calculations confirmed that acidic functional groups on the carbon support, specifically carboxyl groups, served as the primary adsorption sites for the reactants, facilitating their interaction with the palladium nanosheets rsc.org. Furthermore, DFT is used to map out the entire reaction pathway, calculating the energies of intermediates and transition states to identify the rate-limiting step and propose a plausible mechanism for both the dicarbonylation and subsequent hydrogenation steps rsc.orgberkeley.eduresearchgate.net.
Molecular Dynamics and Docking Simulations (for related compounds/systems)
While quantum mechanics is ideal for studying individual molecules or small reactive systems, molecular dynamics (MD) and docking simulations are used to model the behavior of molecules in larger, more complex environments, such as in solution or interacting with biological macromolecules or environmental matrices.
Given the use of diesters as plasticizers and their status as environmental contaminants, MD simulations have been crucial in understanding their interactions and fate. Studies on related diesters, like phthalates, provide a clear model for how dimethyl glutarate might behave. MD simulations have been used to investigate the permeation of dimethyl phthalate (B1215562) (DMP) through model cell membranes mdpi.com. These simulations revealed that DMP spontaneously partitions into the lipid bilayer, providing a molecular-level understanding of its bioavailability and toxicity mdpi.com. Other MD studies have examined the adsorption of phthalate esters onto mineral surfaces like smectite clay acs.orgprinceton.edu. These simulations showed that adsorption is driven by a combination of van der Waals forces and favorable entropic contributions, and they can predict key environmental parameters like water-clay partition coefficients acs.orgprinceton.edu. In a different application, molecular docking was used in a study of protein tyrosine phosphatase 1B where a 3,3-dimethyl glutarate buffer was part of the reaction mixture, highlighting the use of glutarate-related compounds in computational enzyme studies techscience.com.
Table 4: Insights from Molecular Dynamics Simulations of Phthalate Esters
| System Studied | Key Findings from MD Simulations | Reference |
| Dimethyl Phthalate (DMP) & Cell Membrane | DMP spontaneously partitions into the membrane as single molecules, locating just below the lipid head groups. | mdpi.com |
| Phthalate Esters & Clay Surfaces | Adsorption is strong, driven by van der Waals and entropic forces. Molecules adopt a flat orientation on the clay surface. | acs.orgprinceton.edu |
| Diester Plasticizers & PVC Polymer | Simulations can predict thermomechanical properties like glass transition temperature and diffusion constants, aiding in the design of safer plasticizers. | nih.gov |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Principles in Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that predict the biological activity or physical/environmental properties of chemicals based solely on their molecular structure ecetoc.org. These models are essential for screening large numbers of chemicals for potential hazards and environmental impact in a cost-effective manner researchgate.net.
The fundamental principle of QSAR is that the structure of a molecule contains the features responsible for its properties tandfonline.com. By analyzing a set of related compounds (a training set) with known properties, a mathematical model is built that correlates structural "descriptors" with the property of interest. These descriptors can range from simple counts of atoms or functional groups to sophisticated quantum-chemical parameters tandfonline.com. For assessing the environmental fate of esters, QSAR models are used to predict key parameters such as biodegradability, persistence, bioaccumulation potential, and toxicity epa.goveuropa.eu. Important descriptors often include the octanol-water partition coefficient (log Kow), molecular weight, and quantum-chemical descriptors like HOMO and LUMO energies ecetoc.orgtandfonline.com. The U.S. Environmental Protection Agency (EPA) utilizes tools like the EPI Suite™, which incorporates QSARs for chemical classes including esters, to estimate environmental fate parameters epa.gov.
Table 5: Common Descriptors in QSAR Models for Environmental Fate
| Descriptor Type | Example Descriptor | Environmental Property Predicted | Reference |
| Constitutional | Molecular Weight | General physical properties, transport | tandfonline.com |
| Topological | Connectivity Indices | Water solubility, retention | tandfonline.com |
| Physicochemical | Log Kow (Octanol-Water Partition Coefficient) | Bioaccumulation, soil adsorption, toxicity | ecetoc.org |
| Quantum-Chemical | EHOMO / ELUMO | Degradation rates, reactivity | tandfonline.com |
| Structural Fragment | Presence of an ester group | Biodegradability, hydrolysis rate | ecetoc.orgeuropa.eu |
Environmental Fate and Biodegradation Research of Dimethyl Glutarate
Assessment of Biodegradation Pathways
The environmental persistence of a chemical is determined by its susceptibility to degradation processes. For dimethyl glutarate, biodegradation is a primary pathway for its removal from the environment.
Ready biodegradability tests are stringent aerobic screening studies that provide an indication of a substance's potential for rapid and complete degradation in the environment. miljodirektoratet.noacs.org Dimethyl glutarate has been shown to be readily biodegradable in such tests. In a 28-day closed bottle test (based on OECD 301D guidelines), which measures Biochemical Oxygen Demand (BOD), dimethyl glutarate and its related dibasic esters passed the criteria for ready biodegradability, which requires reaching a minimum of 60% biodegradation within a specific window. gjchemical.comweiss-chemie.com Another study following the OECD 301C (MITI test) protocol found that dimethyl glutarate achieved 90% biodegradation within 14 days. carl-jensen.comeuropa.eu These results indicate that dimethyl glutarate is unlikely to persist in aerobic environments.
Table 1: Aerobic Biodegradability of Dimethyl Glutarate
| Test Guideline | Duration | Result | Classification | Source(s) |
|---|---|---|---|---|
| OECD 301D (Closed Bottle Test) | 28 days | >60% | Readily Biodegradable | gjchemical.com |
In the atmosphere, the primary degradation pathway for many organic compounds is reaction with photochemically-produced hydroxyl (OH) radicals. sevron.co.ukuc.pt The atmospheric half-life of dimethyl glutarate is determined by the rate of this reaction. Estimates for its atmospheric half-life are relatively short, with one report citing a half-life of 2.7 days. sevron.co.uk Another modeling study reported a half-life in air of 76 hours (approximately 3.2 days). ca.gov Due to its very low Henry's Law constant, dimethyl glutarate is not expected to volatilize significantly from water or moist soil, making atmospheric degradation a relevant fate process primarily for direct releases to the air. sevron.co.uk
Table 2: Environmental Half-Life of Dimethyl Glutarate
| Compartment | Degradation Process | Half-Life | Source(s) |
|---|---|---|---|
| Air | Reaction with OH radicals | 2.7 days | sevron.co.uk |
Ready Biodegradability Studies in Aerobic Ecosystems
Degradation in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) utilize biological processes, primarily the activated sludge method, to degrade organic pollutants. racoman.com The inherent biodegradability of a substance is its potential to be degraded by a microbial population under favorable conditions. Dimethyl glutarate and related dimethyl esters have been determined to be "inherently biodegradable" in the semi-continuous activated sludge (SCAS) test (OECD 302A). atamanchemicals.com This, combined with its ready biodegradability, suggests that dimethyl glutarate entering a WWTP will be effectively removed through microbial degradation in the activated sludge process. racoman.comatamanchemicals.com The recommended disposal for water contaminated with the compound is an approved biological treatment system. gjchemical.com While specific studies on full-scale WWTPs focusing solely on dimethyl glutarate are limited, the degradation of similar, more complex ester compounds like phthalates is well-documented, showing significant removal through biodegradation in activated sludge. epa.govresearchgate.net
Biodegradability of Glutarate-Based Polymers and Materials
Glutaric acid, the precursor to dimethyl glutarate, is an attractive bio-based monomer for producing biodegradable polyesters. rsc.orgnih.govuga.edu Aliphatic polyesters, a class that includes glutarate-based polymers, are known for their susceptibility to biodegradation. nih.govmdpi.com
Research has focused on synthesizing novel polymers incorporating glutarate to enhance biodegradability. For instance, triblock copolymers of poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) (PLA-b-PMPG-b-PLA) have been developed. nih.gov These thermoplastic elastomers, which combine hard and soft segments, exhibited 9–15% biodegradation in seawater within 28 days, indicating a relatively high degree of biodegradability. nih.gov Other research has explored the synthesis of glutarate bio-based polyesters through melt polycondensation of glutaric acid with various diols. uga.edu These materials are being investigated as environmentally friendly additives to improve the properties of other bio-based plastics. uga.edu The development of such polymers from renewable resources like lignocellulosic biomass presents a sustainable alternative to petroleum-based plastics. uga.edumdpi.com
Green Chemistry Principles in Environmental Impact Reduction
Green chemistry is a set of principles focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Dimethyl glutarate aligns with several of these principles.
Waste Prevention (Principle 1): Dimethyl glutarate is often obtained as a byproduct of the manufacturing process for adipic acid, a key precursor for nylon. jrhessco.com By utilizing this waste stream through esterification, what would otherwise be disposed of is converted into a valuable commercial product, exemplifying the principle of waste prevention. jrhessco.com
Designing Safer Chemicals (Principle 4): Dimethyl glutarate is considered a "green solvent" due to its low toxicity profile compared to many conventional solvents. rsc.orgekb.eg The U.S. Environmental Protection Agency (EPA) has recognized the components of dibasic esters, including dimethyl glutarate, as "safer chemical ingredients". jrhessco.com
Use of Renewable Feedstocks (Principle 7): There is active research into producing the precursor, glutaric acid, from renewable resources. rsc.orguga.edu Methods include the microbial biosynthesis of glutaric acid from sugars derived from lignocellulosic biomass or the catalytic conversion of glutamic acid, another bio-based chemical. uga.edursc.orgresearchgate.net This shift from petrochemical origins to bio-based routes enhances the sustainability of dimethyl glutarate and the polymers derived from it. silverfernchemical.com
Future Research Directions and Innovations in Dimethyl Glutarate Chemistry
Development of More Sustainable Synthesis Routes
Current research is investigating more sustainable routes for the synthesis of dimethyl glutarate. One promising area is the conversion of bio-based feedstocks. For instance, studies have explored the reductive deamination of glutamic acid, a renewable platform molecule obtainable from biomass waste streams or fermentation, into dimethyl glutarate. rsc.orgrsc.orgresearchgate.net This approach utilizes a bio-based starting material and can potentially recycle nitrogen as a co-product like methylamines. rsc.orgrsc.org
Another sustainable synthesis method involves the reaction of cyclobutanone (B123998) and dimethyl carbonate over solid base catalysts. researchgate.net This route offers a facile approach and suggests that solid bases with moderate strength, such as magnesium oxide (MgO), favor the formation of dimethyl glutarate. researchgate.net The development of more direct, one-pot conversion processes is also being explored to reduce manufacturing costs and greenhouse gas emissions. researchgate.net
Exploration of Novel Catalytic Systems
The development of novel catalytic systems is crucial for improving the efficiency and sustainability of dimethyl glutarate synthesis and reactions involving DMG. Research has investigated various catalysts for the reductive deamination of glutamic acid to DMG, with studies showing promising results using transition metals immobilized on supports. For example, platinum supported on titanium dioxide (Pt/TiO2) has demonstrated high yields of dimethyl glutarate in this reaction. rsc.org The interplay between the metal and the support's acidity is shown to be important for catalytic activity and selectivity. rsc.org
Solid base catalysts, such as MgO, have been explored for the synthesis of DMG from cyclobutanone and dimethyl carbonate. researchgate.net Further research into heterogeneous catalysts is ongoing to enable easier separation and reuse, contributing to more environmentally friendly processes.
Design of Advanced Materials with Tunable Properties
Dimethyl glutarate and other dibasic esters are valuable as chemical intermediates and solvents, and future research is focusing on their incorporation into advanced materials with tailored properties. worldwidejournals.comsolubilityofthings.com DMG's role as a precursor in the production of polyesters and polyamides is an area of ongoing interest in materials science. solubilityofthings.com
Research is also exploring the use of dibasic esters, including DMG, as solvents in the benign fabrication of polymers like stereocomplex polylactide. sigmaaldrich.com The ability to tune the properties of polymers by incorporating different monomers, potentially including derivatives of glutaric acid or its esters, is an active area of research in polymer chemistry. mdpi.com
Biochemical Pathways and Potential Biological Interactions
Research into the biochemical pathways involving glutarate and its derivatives, including dimethyl glutarate, and their potential biological interactions is an emerging area. While dimethyl glutarate is not a naturally occurring metabolite in humans and is typically found due to exposure, understanding its metabolic fate and interactions within biological systems is important. Studies have investigated the effects of glutaric acid derivatives on cellular processes. For instance, dimethyl 2-oxoglutarate, a related compound, has been shown to inhibit autophagy in cultured human cells and mice. medchemexpress.com
Research into the metabolic pathways of related dicarboxylic acids and their esters, such as the TCA cycle intermediates like alpha-ketoglutarate (B1197944) and succinate (B1194679), provides context for understanding potential interactions of dimethyl glutarate or its metabolites within biological systems. nih.govisotope.commdpi.com Studies on the hydrolysis of dimethyl glutarate to glutaric acid are also relevant in this context. researchgate.net
Furthermore, research has identified dimethyl glutarate as a component of male-produced antiaphrodisiac pheromones in certain insects, suggesting potential biological roles in chemical communication. researchgate.net
Integration into Circular Economy and Bioeconomy Initiatives
Integrating dimethyl glutarate into circular economy and bioeconomy initiatives is a significant focus for future research and development. researchgate.netinvest-nl.nl As a component of DBE mixtures, which are considered environmentally friendly solvents, DMG aligns with the principles of green chemistry and the circular economy by offering a less toxic alternative to traditional solvents. worldwidejournals.com
Research is exploring the production of DMG from renewable, bio-based feedstocks like glutamic acid, directly contributing to the bioeconomy. rsc.orgrsc.orgresearchgate.net The potential for utilizing biomass waste streams as a source for DMG production further enhances its role in a circular economy model. rsc.org Efforts to develop more sustainable synthesis routes and catalytic systems also support the transition to a more circular and bio-based chemical industry. rsc.orgresearchgate.netresearchgate.net The focus on designing materials that can be reused, recycled, or recovered also aligns with circular economy principles, with DMG potentially playing a role in the synthesis of such materials. solubilityofthings.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of dimethyl glutarate that influence experimental design in synthetic chemistry?
- Dimethyl glutarate (C₇H₁₂O₄) exhibits a molecular weight of 160.17 g/mol, a density of 1.087 g/cm³ at 20°C, and high solubility in alcohols and ethers. These properties necessitate careful solvent selection (e.g., ethanol for reactions) and temperature control to avoid volatility issues during synthesis. Characterization should include GC-MS or HPLC for purity validation, with NMR spectroscopy for structural confirmation .
Q. Which analytical methods are validated for quantifying dimethyl glutarate in hydrolysis byproduct mixtures?
- Reverse-phase HPLC with a C18 column (e.g., SunFire™) and UV detection at 210 nm is effective. A mobile phase of 0.1% phosphoric acid in water/acetonitrile (95:5 v/v) achieves baseline separation of glutaric acid, mono-methyl glutarate, and dimethyl glutarate. Recovery rates for dimethyl glutarate range from 93.10% (RSD=11.22%), requiring triplicate runs for precision .
Q. How should experimental protocols for dimethyl glutarate synthesis ensure reproducibility?
- Follow IUPAC guidelines for esterification reactions: document molar ratios (e.g., glutaric acid:methanol=1:2.5), catalyst concentration (e.g., H₂SO₄ at 0.5% w/w), and reflux duration (≥6 hours). Provide FT-IR spectra (C=O stretch at 1730 cm⁻¹) and melting point data (if crystalline). Include purity thresholds (>98% by GC) in supplementary materials for peer validation .
Advanced Research Questions
Q. What strategies resolve contradictions in toxicological data for dimethyl glutarate in regulatory submissions?
- Use read-across methodologies from structurally similar esters (e.g., dimethyl succinate) adjusted for molar mass and bioavailability. For example, the German AgBB derived a NIK value of 50 µg/m³ for dimethyl glutarate, which was extrapolated to diisobutyl glutarate via toxicity equivalence factors. Validate predictions using in vitro cytotoxicity assays (e.g., HepG2 cell lines) .
Q. How do enzymatic pathways involving dimethyl glutarate inform metabolic disorder research?
- Dimethyl glutarate is hydrolyzed to glutaric acid, a substrate for SUGCT (succinyl-CoA:glutarate-CoA transferase). Study enzyme kinetics via LC-MS/MS monitoring of CoA derivatives. In α-ketoadipic aciduria, urinary glutarate levels (9–216 mmol/mol creatinine) correlate with SUGCT mutations. Use CRISPR-edited cell models to assess pathway disruptions .
Q. What environmental reactivity data exist for dimethyl glutarate, and how are degradation pathways modeled?
- Chamber studies show dimethyl glutarate reacts with OH radicals (k = 2.1×10⁻¹² cm³/molecule/sec), forming dicarboxylic acids. Computational models (e.g., SAPRC-07 mechanism) predict ozone formation potential (MIR=0.32 gO₃/g). Validate via FT-IR detection of intermediate peroxyacyl nitrates (PANs) in smog simulations .
Methodological Considerations
- Data Gaps : For understudied endpoints (e.g., chronic toxicity), prioritize in silico tools like QSAR models with applicability domains verified via structural alerts (e.g., ester hydrolysis liability) .
- Contradictions in Literature : Cross-validate HPLC retention times with certified reference materials (CRMs) to distinguish dimethyl glutarate from co-eluting adipate esters .
- Regulatory Challenges : Submit raw spectral data (e.g., NMR, MS) to repositories like PubChem to support classification under REACH or CLP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
